molecular formula C6H7FN2O2 B1219917 5-Fluoro-1,3-dimethyluracil CAS No. 3013-92-1

5-Fluoro-1,3-dimethyluracil

Cat. No. B1219917
CAS RN: 3013-92-1
M. Wt: 158.13 g/mol
InChI Key: DDEWVRFHURYTHA-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyluracil is a chemical compound with varied applications in organic chemistry and medicinal research. It's a derivative of uracil, a nucleobase in RNA, and is characterized by a fluorine atom and additional methyl groups.

Synthesis Analysis

  • UV-irradiation in the presence of piperylene leads to coupling with naphthalenes, resulting in the stereoselective synthesis of tetrahydronaphthocyclobuta[1,2-d]pyrimidinediones from 5-fluoro-1,3-dimethyluracil (Ohkura et al., 2005).
  • Electroreductive intermolecular coupling with aromatic ketones produces various substituted derivatives of 5-fluoro-1,3-dimethyluracil (Kise et al., 2016).

Molecular Structure Analysis

  • The crystal structure of 5-fluoro-1,3-dimethyluracil shows planar molecules arranged in parallel sheets, interacting through short CH···O and CH···F contacts, with significant stability due to these interactions (Taga et al., 1989).

Chemical Reactions and Properties

  • 5-Fluoro-1,3-dimethyluracil undergoes various photochemical reactions, including photocycloaddition with naphthalenes, leading to diverse products depending on the reaction conditions (Seki et al., 2002).
  • The addition of trifluoroacetic acid enables the photosubstitution of 5-fluoro-1,3-dimethyluracil with substituted benzenes (Seki & Ohkura, 1992).

Physical Properties Analysis

  • 5-Fluoro-1,3-dimethyluracil exhibits distinct physical properties, including its sublimation enthalpies and crystalline phase behavior (Brunetti et al., 2015).
  • The crystalline form of the compound involves hydrogen-bonded ribbons of alternating 5-fluorouracil and DMSO molecules (Hulme & Tocher, 2004).

Chemical Properties Analysis

  • The compound's interaction with metals, as seen in the formation of various complexes, demonstrates its diverse chemical properties (Schneider et al., 2002).
  • The enthalpy of formation of 5-fluoro-1,3-dimethyluracil has been determined, offering insights into its thermochemical characteristics (Amaral et al., 2014).

Scientific Research Applications

Oxidation and Derivative Formation

5-Fluoro-1,3-dimethyluracil has been studied for its oxidation properties and derivative formations. Itahara, Ide, and Nishino (1989) discovered that when treated with sodium peroxodisulfate, 5-fluoro-1,3-dimethyluracil produces a dimeric compound along with other products. This research indicates potential applications in synthetic chemistry for creating novel compounds (Itahara, Ide, & Nishino, 1989).

Crystal Structure Analysis

Taga, Yamamoto, and Machida (1989) conducted a study on the crystal structure of 1,3-dimethyl-5-fluorouracil. They found that the planar molecules in the crystal are arranged parallelly, interacting through short contacts. This information is valuable for understanding molecular interactions in solid-state chemistry (Taga, Yamamoto, & Machida, 1989).

Photosubstitution Applications

Seki and Ohkura (1992) demonstrated that 5-fluoro-1,3-dimethyluracil can undergo substantial photosubstitution with substituted benzenes when trifluoroacetic acid is added. This process is significant for the formation of 5-aryl-1,3-dimethyluracils, suggesting applications in photochemical reactions (Seki & Ohkura, 1992).

Photo-Diels-Alder Reactions

Research by Ohkura et al. (2002) demonstrated the utility of 5-fluoro-1,3-dimethyluracil in photo-Diels-Alder reactions. They found that UV-irradiation of this compound in certain conditions leads to stereoselective cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Ohkura et al., 2002).

Vapor Pressure and Sublimation Studies

Brunetti, Irrera, and Portalone (2015) investigated the vapor pressure of solid 5-fluoro-1,3-dimethyluracil, among other compounds. Their study on sublimation enthalpies and entropies provides insights into the physical properties of these compounds, which can be valuable in material science (Brunetti, Irrera, & Portalone, 2015).

Thermochemical Properties

Amaral et al. (2014) focused on the thermochemical properties of 5-fluoro-1,3-dimethyluracil. Their work includes a redetermination of thermochemical data, which is crucial for understanding the compound's stability and reactivity (Amaral et al., 2014).

UV-Irradiation and Cycloaddition

Ohkura et al. (2005) explored the use of 5-fluoro-1,3-dimethyluracil in UV-irradiation experiments, demonstrating its ability to undergo cycloaddition reactions with naphthalenes. Their findings suggest possible applications in the synthesis of complex organic molecules (Ohkura et al., 2005).

Fluorination Reactions

Stavber and Zupan (1983) reported that 5-fluoro-1,3-dimethyluracil can be produced through room-temperature fluorination reactions. This method of synthesizing the compound could have implications in pharmaceutical and chemical manufacturing (Stavber & Zupan, 1983).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Fluoro-1,3-dimethyluracil may be used as starting material in the following processes: Regioselective synthesis of tetrahydronaphthocyclobuta [1,2-d]pyrimidinediones . To synthesize 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil . To synthesize new highly conjugated propenylidene derivatives via aromatic Paterno-Buchi type cycloaddition with 1-methoxynaphthalene .

properties

IUPAC Name

5-fluoro-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWVRFHURYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321675
Record name 5-Fluoro-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-dimethyluracil

CAS RN

3013-92-1
Record name NSC379683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
LMPF Amaral, P Szterner, MS Miranda… - The Journal of Chemical …, 2014 - Elsevier
In the present work, a re-determination of thermochemical data for 5-fluorouracil was performed and a new determination of thermochemical parameters for 5-fluoro-1,3-dimethyluracil …
Number of citations: 13 www.sciencedirect.com
JL Flippen-Anderson, R Gilardi - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Structures of three photodimers of 5-fluoro-1,3-dimethyluracil: (I) an anti cyclobutene dimer, C12H13FN4O4; (II) the trans-anti cyclobutane dimer, C12H14F2N4O4; and (III) the cis-…
Number of citations: 10 scripts.iucr.org
S Stavber, M Zupan - Tetrahedron, 1990 - Elsevier
1,3-Dimethyl and 1,3-dimethyl-5-halo substituted uracil derivatives reacted with CsSO 4 F under mild reaction conditions. Reactions carried out in an acetonitrile/water mixture or in a …
Number of citations: 23 www.sciencedirect.com
P Banerjee, D Mukherjee, TK Maiti, N Sarkar - Langmuir, 2017 - ACS Publications
Under physiological conditions, 5-fluorouracil (5-FU), an anticancer drug, self-assembles into fibrils by strong hydrogen-bonding network, whereas its N,N′-dimethyl derivative, 5-fluoro-…
Number of citations: 10 pubs.acs.org
K Ohkura, H Akizawa, M Kudo, T Ishihara… - …, 2012 - eprints.lib.hokudai.ac.jp
Direct UV-irradiation of 5-fluoro-1,3-dimethyluracil (5-FDMU) and naphthalene (1) with a 500 W high-pressure mercury lamp in a degassed Pyrex tube (λ > 300 nm) predominantly …
Number of citations: 3 eprints.lib.hokudai.ac.jp
K Seki, K Ohkura - Nucleosides & nucleotides, 1992 - Taylor & Francis
Acid-Catalyzed Photosubstitution of 5-Fluoro-1,3-Dimethyluracil with Substituted Benzenes Page 1 NUCLEOSIDES & NUCLEOTIDES, 11(2-4) 521-527 (1992) ACID-CATALYZED …
Number of citations: 6 www.tandfonline.com
K Ohkura, T Sugaoi, K Nishijima, Y Kuge, K Seki - Tetrahedron letters, 2002 - Elsevier
UV-irradiation of a solution of 5-fluoro-1,3-dimethyluracil (5-FDMU) in aprotic media effected a stereoselective 1,4-cycloaddition reaction to give a barrelene derivative in high yield. In …
Number of citations: 13 www.sciencedirect.com
K Seki, K Aizawa, T Sugaoi, M Kimura, K Ohkura - Chemistry letters, 2008 - journal.csj.jp
Synthesis of Highly Conjugated Arylpropenylidene-1,3-diazin-2-ones via Paterno--Bchi Reaction by Photoreaction of 5-Fluoro-1,3- Page 1 Synthesis of Highly Conjugated …
Number of citations: 7 www.journal.csj.jp
K Ohkura, T Ishihara, K Nishijima… - Chemical and …, 2005 - jstage.jst.go.jp
Upon UV-irradiation in the presence of piperylene, 5-fluoro-1, 3-dimethyluracil (5-FDMU) couples with naphthalenes having either an electron-withdrawing group or an electron-…
Number of citations: 8 www.jstage.jst.go.jp
N Kise, H Miyamoto, Y Hamada, T Sakurai - Tetrahedron letters, 2015 - Elsevier
The electroreductive coupling of 1,3-dimethyluracils with benzophenones in the presence of TMSCl gave the adducts reacted at the 6-position of 1,3-dimethyluracils. From 1,3-…
Number of citations: 9 www.sciencedirect.com

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